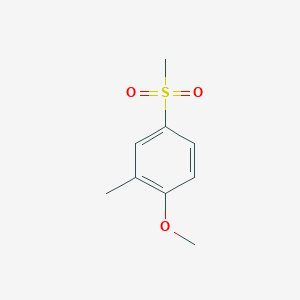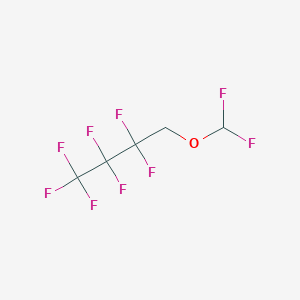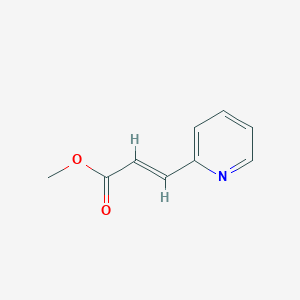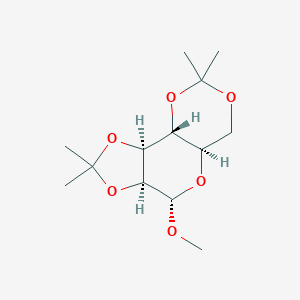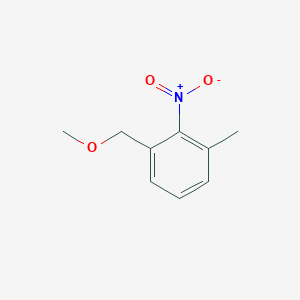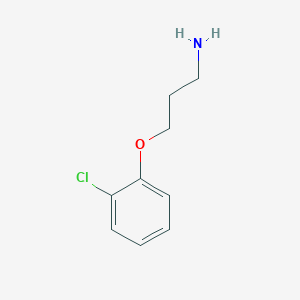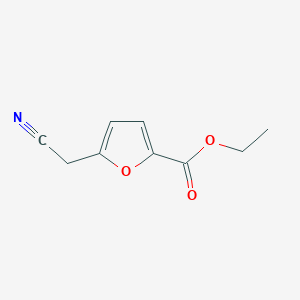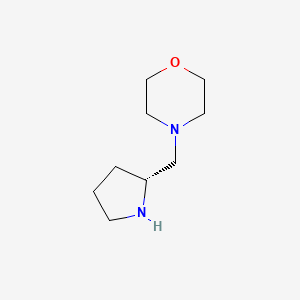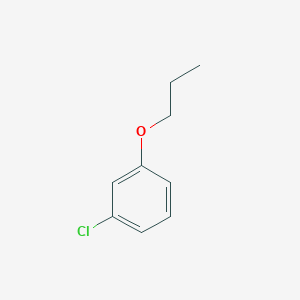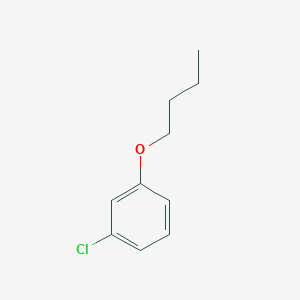
6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin
Descripción general
Descripción
3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It’s a highly valuable building block in organic synthesis .
Synthesis Analysis
This compound can be used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, and Ruthenium-catalyzed arylation reactions . It can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-methoxyphenylboronic acid is 169.95 . The SMILES string for this compound is COc1ccc(cc1F)B(O)O .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 206-211 °C (lit.) . It has an assay of ≥95% .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin, focusing on six unique fields:
Antimicrobial Activity
6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and interfering with essential enzymatic processes, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. Additionally, it has been found to inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment .
Fluorescent Probes
Due to its unique chemical structure, 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin can be used as a fluorescent probe in biochemical assays. Its fluorescence properties allow it to be used in imaging techniques to study cellular processes, track the distribution of molecules within cells, and monitor biochemical reactions in real-time .
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKUHVQDDLNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



